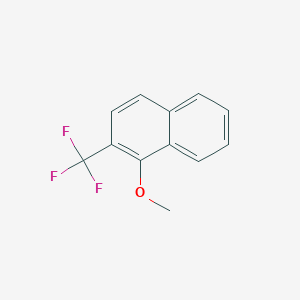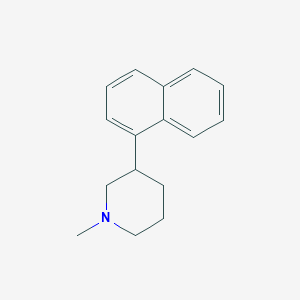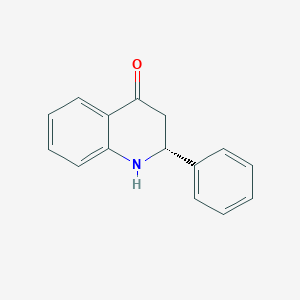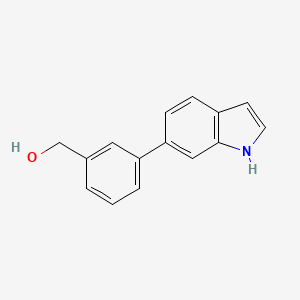
4,7-Dimethyl-2-(pyridin-4-yl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-2-(pyridin-4-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a pyridine ring attached to an indoline core, with methyl groups at the 4 and 7 positions of the indoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-(pyridin-4-yl)indoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For this compound, the starting materials would include a pyridine derivative and a suitable ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dimethyl-2-(pyridin-4-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indoline or pyridine rings.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethyl-2-(pyridin-4-yl)indoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,7-Dimethyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A parent compound with a similar structure but lacking the pyridine ring and methyl groups.
Indolizine: Another nitrogen-containing heterocycle with potential biological activities.
Quinoline: A heterocyclic compound with a fused benzene and pyridine ring, known for its medicinal properties.
Uniqueness
4,7-Dimethyl-2-(pyridin-4-yl)indoline is unique due to its specific substitution pattern and the presence of both indoline and pyridine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H16N2 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
4,7-dimethyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-10-3-4-11(2)15-13(10)9-14(17-15)12-5-7-16-8-6-12/h3-8,14,17H,9H2,1-2H3 |
InChI-Schlüssel |
RHIZETIVPFHXQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC(NC2=C(C=C1)C)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B11880269.png)
![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B11880282.png)




![N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11880320.png)
![4-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11880329.png)


